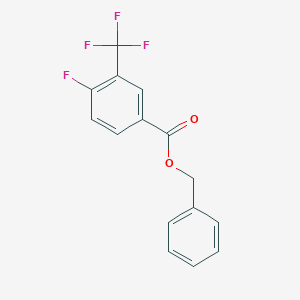

Benzyl 4-fluoro-3-(trifluoromethyl)benzoate

描述

Benzyl 4-fluoro-3-(trifluoromethyl)benzoate: is an organic compound that features a benzyl ester functional group attached to a fluorinated aromatic ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These groups can significantly alter the compound’s reactivity, stability, and interactions with other molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

化学反应分析

Types of Reactions: Benzyl 4-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products:

Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Hydrolysis: 4-fluoro-3-(trifluoromethyl)benzoic acid and benzyl alcohol.

科学研究应用

Chemical Properties and Structure

Benzyl 4-fluoro-3-(trifluoromethyl)benzoate features a benzyl group attached to a benzoate moiety, with a fluorine atom at the para position and a trifluoromethyl group at the meta position relative to the carboxylate. This configuration enhances its chemical reactivity and bioactivity due to the presence of electronegative fluorine atoms, which can influence molecular interactions.

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

- Cross-Coupling Reactions : It is utilized in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic compounds.

Biology

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its fluorinated structure enhances binding affinity to microbial enzymes, leading to effective inhibition of microbial growth .

- Anticancer Potential : Investigations indicate that this compound may interfere with specific cellular pathways involved in cancer progression. Its interaction with enzymes related to tumor growth suggests potential anticancer activity .

Medicine

- Drug Development : The compound is explored as a lead candidate for drug development due to its structural features that may improve efficacy and safety profiles. Its potential as a precursor in synthesizing fluorinated drugs with enhanced bioavailability is particularly noteworthy .

- Interaction Studies : Ongoing research focuses on its binding affinity with biological targets, which is crucial for optimizing pharmacological profiles and enhancing therapeutic efficacy.

Industrial Applications

- Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials, particularly those requiring improved chemical resistance and thermal stability.

- Agrochemicals : Its unique chemical properties make it suitable for developing agrochemicals that require specific reactivity or stability under environmental conditions .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of several microbial strains, showcasing its potential as an antimicrobial agent. The study highlighted its enhanced binding affinity due to fluorination, which could be leveraged in developing new antibiotics .

- Anticancer Research : In another investigation, the compound was shown to affect enzyme activity related to tumor growth. The results indicated that modifications in substituents could enhance its anticancer properties, suggesting avenues for further research in medicinal chemistry .

作用机制

The mechanism of action of Benzyl 4-fluoro-3-(trifluoromethyl)benzoate is largely influenced by the presence of the fluorine and trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. The ester functional group can undergo hydrolysis, releasing the active 4-fluoro-3-(trifluoromethyl)benzoic acid, which can then interact with specific molecular targets.

Molecular Targets and Pathways:

Enzymes: The compound or its derivatives may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

相似化合物的比较

4-fluoro-3-(trifluoromethyl)benzoic acid: The parent acid of Benzyl 4-fluoro-3-(trifluoromethyl)benzoate.

Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A similar ester with a methyl group instead of a benzyl group.

Ethyl 4-fluoro-3-(trifluoromethyl)benzoate: Another ester variant with an ethyl group.

Uniqueness: this compound is unique due to the presence of the benzyl ester group, which can influence its reactivity and interactions compared to other esters

生物活性

Benzyl 4-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.

- Trifluoromethyl Group : This group is known to influence biological activity, potentially increasing the binding affinity to molecular targets.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzyl benzoic acid derivatives have shown improved efficacy against various bacterial strains. A study reported that compounds with trifluoromethyl substitutions displayed minimum inhibitory concentrations (MICs) as low as against Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Trifluoromethyl substituted compound 5e | 1 | S. pneumoniae |

| Benzoyl benzoic acid derivative 8a | 256 | S. pneumoniae |

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The electronegative nature of the fluorine substituents can enhance binding affinity and selectivity toward these targets, potentially modulating their activity .

Metabolic Stability

Studies have indicated that fluorinated compounds often exhibit increased metabolic stability compared to their non-fluorinated counterparts. For example, benzoyl benzoic acid derivatives were shown to maintain higher concentrations in vivo with minimal metabolism . This property is crucial for developing pharmaceuticals with prolonged efficacy.

Table 2: Metabolic Stability Comparison

| Compound | % Metabolism at 10 µM | % Metabolism at 50 µM |

|---|---|---|

| This compound | TBD | TBD |

| Carbamazepine | 39.44 | 48.86 |

属性

IUPAC Name |

benzyl 4-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4O2/c16-13-7-6-11(8-12(13)15(17,18)19)14(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFLUQDLGGWVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。